molecular formula C8H8BrFO B3101502 1-Bromo-3-fluoro-2-methoxy-5-methylbenzene CAS No. 1394291-45-2

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene

Cat. No. B3101502
CAS RN: 1394291-45-2
M. Wt: 219.05 g/mol
InChI Key: RYLULHNQORYBDT-UHFFFAOYSA-N
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Description

“1-Bromo-3-fluoro-2-methoxy-5-methylbenzene” is an organic compound that belongs to the family of alkyl halides. It has a CAS Number of 1394291-45-2 and a molecular weight of 219.05 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrFO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 . This code represents the compound’s molecular structure.

Scientific Research Applications

Efficient Synthesis Methodologies

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcases the utility of bromo-fluoro-methoxy compounds in the development of therapeutic agents. This synthesis demonstrates the compound's role in creating complex molecular structures through strategic halogenation and methoxylation, leading to high yields of desired products (Hirokawa, Horikawa, & Kato, 2000).

Advances in Drug Discovery

The telescoping process improvement for synthesizing key intermediates in drug discovery, such as 5-bromo-2-methylamino-8-methoxyquinazoline, highlights the compound's significance in medicinal chemistry. This optimization reduces process steps and enhances yield, demonstrating the compound's pivotal role in streamlining drug development (Nishimura & Saitoh, 2016).

Development of Novel Materials

The preparation and properties of sterically protected diphosphene and fluorenylidenephosphine bearing the 2,6-di-tert-butyl-4-methoxyphenyl group exhibit the compound's utility in creating materials with unique electronic and structural properties. This research indicates its potential in material science, particularly in developing compounds with specific electronic characteristics (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLULHNQORYBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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